molecular formula C7H5FN2 B1388178 6-Fluoro-2-methylnicotinonitrile CAS No. 375368-85-7

6-Fluoro-2-methylnicotinonitrile

Cat. No. B1388178
M. Wt: 136.13 g/mol
InChI Key: QHANDBDQIAZNHP-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylnicotinonitrile is a chemical compound with the molecular formula C7H5FN2 and a molecular weight of 136.13 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 6-Fluoro-2-methylnicotinonitrile is 1S/C7H5FN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,1H3 . This indicates that the molecule consists of 7 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

6-Fluoro-2-methylnicotinonitrile is a solid substance . It has a molecular weight of 136.13 . The compound is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Neurological Research

6-Fluoro-2-methylnicotinonitrile derivatives have been significant in neurological research. For instance, a study by Shoghi-Jadid et al. (2002) utilized a derivative, [18F]FDDNP, in positron emission tomography to detect neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This non-invasive technique shows promise for diagnostic assessment and treatment monitoring in Alzheimer's disease (Shoghi-Jadid et al., 2002).

Chemical Synthesis and Properties

The synthesis and properties of pyridones related to 1-methylnicotinonitrile, including 6-pyridones, were investigated in a study by Robinson and Cepurneek (1965). This research is crucial for understanding the chemical characteristics and potential applications of compounds like 6-Fluoro-2-methylnicotinonitrile (Robinson & Cepurneek, 1965).

Fluorinated Pyridines

Kieseritzky and Lindström (2010) synthesized and characterized fluorinated pyridines, including 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl)isonicotinonitrile. This work contributes to the understanding of the functionalization and potential applications of such fluorinated compounds in scientific research (Kieseritzky & Lindström, 2010).

Pharmaceutical Intermediates

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals, was developed as reported by Qiu et al. (2009). This work highlights the significance of fluorinated compounds like 6-Fluoro-2-methylnicotinonitrile in the pharmaceutical industry (Qiu et al., 2009).

Chemosensors

Yuanrong et al. (2015) designed and synthesized a chemosensor, 2-(quinolin-2-ylmethylene) malononitrile, which shows potential in detecting certain ions and compounds in aqueous solutions. This research provides insights into the use of related compounds like 6-Fluoro-2-methylnicotinonitrile in sensor technologies (Yuanrong et al., 2015).

Parkinson's Disease Research

6-Fluorodopa, a related compound, was used in a study by Calne et al. (1985) to investigate Parkinson's disease. This study provides insight into the potential use of fluorinated derivatives in neurological research (Calne et al., 1985).

Nucleophilic Substitution Reactions

Dyadyuchenko et al. (2021) explored the nucleophilic substitution reactions of 2,6-dichloro-4-methylnicotinonitrile, shedding light on the chemical reactivity of similar compounds like 6-Fluoro-2-methylnicotinonitrile (Dyadyuchenko et al., 2021).

Radiopharmaceutical Synthesis

Lemaire et al. (1994) reported the synthesis of 6-[18F]fluoro-L-dopa, an important radiopharmaceutical, illustrating the relevance of fluorinated compounds in medical imaging (Lemaire et al., 1994).

Safety And Hazards

The safety information for 6-Fluoro-2-methylnicotinonitrile indicates that it has the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-fluoro-2-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHANDBDQIAZNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654059
Record name 6-Fluoro-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-methylnicotinonitrile

CAS RN

375368-85-7
Record name 6-Fluoro-2-methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375368-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 375368-85-7
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Linton, P Kang, M Ornelas, S Kephart… - Journal of medicinal …, 2011 - ACS Publications
… Then the reaction mixture was cooled to 10 C, and 6-fluoro-2-methylnicotinonitrile (Ryan Scientific, PC5881) (3.2 g, 23.6 mmol) was added in portions. After the addition, the resulting …
Number of citations: 79 pubs.acs.org
J Lin, W Lu, JA Caravella, AM Campbell… - Journal of Medicinal …, 2019 - ACS Publications
… -substituted carbinamine 73 with methylmagnesium bromide in the presence Ti(O i Pr) 4 , (38) followed by nucleophilic displacement of fluoride from 6-fluoro-2-methylnicotinonitrile. …
Number of citations: 32 pubs.acs.org
R Goel, V Luxami, K Paul - RSC advances, 2015 - pubs.rsc.org
… Guo and coworkers in 2011 reported the nucleophilic displacement reaction of 6-fluoro-2-methylnicotinonitrile 373 with Boc-protected cyclobutyl amino alcohol 372 in THF gave Boc …
Number of citations: 41 pubs.rsc.org
C Guo, A Linton, S Kephart, M Ornelas… - Journal of medicinal …, 2011 - ACS Publications
… Compound 15 was prepared by the method of compound 5, using 6-fluoro-2-methylnicotinonitrile (Ryan Scientific, PC5881) in step 1. H NMR (400 MHz, DMSO-d 6 ): δ 7.97 (d, J = 8.59 …
Number of citations: 68 pubs.acs.org

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